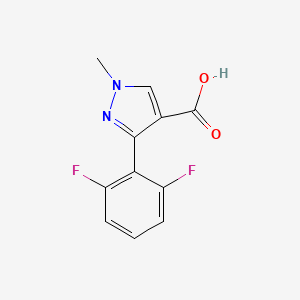
3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, a methyl group on the pyrazole ring, and a carboxylic acid functional group. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine hydrate with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The 2,6-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,6-Difluorophenyl)-1H-pyrazole-4-carboxylic acid: Lacks the methyl group on the pyrazole ring.
3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid: The carboxylic acid group is positioned differently on the pyrazole ring.
3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide: Contains an amide group instead of a carboxylic acid group.
Uniqueness
The unique combination of the 2,6-difluorophenyl group, the methyl group on the pyrazole ring, and the carboxylic acid functional group imparts distinct chemical reactivity and biological activity to 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
3-(2,6-difluorophenyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-15-5-6(11(16)17)10(14-15)9-7(12)3-2-4-8(9)13/h2-5H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMLAYCYHHXQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=C(C=CC=C2F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
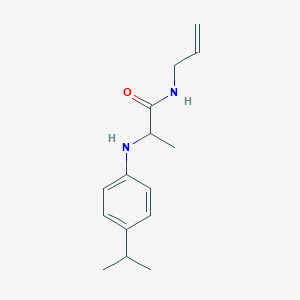
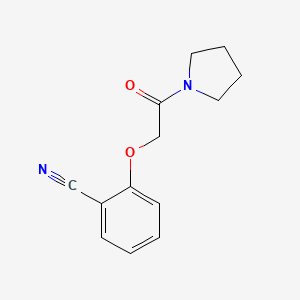
![2-[(2-Oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7524613.png)
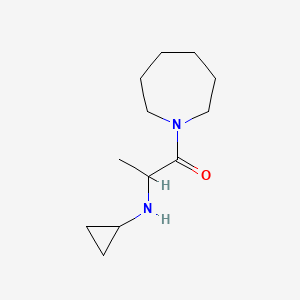
![3-[Bis(prop-2-enyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7524624.png)
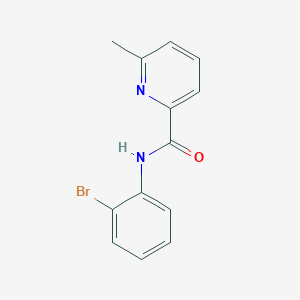
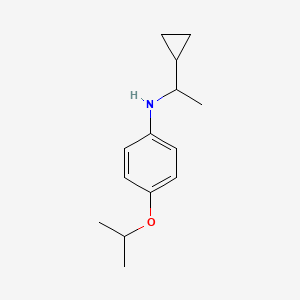
![1-cyclohex-3-en-1-yl-N-[(3-fluorophenyl)methyl]methanamine](/img/structure/B7524650.png)
![8-methyl-N-(1-propan-2-ylpiperidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B7524661.png)
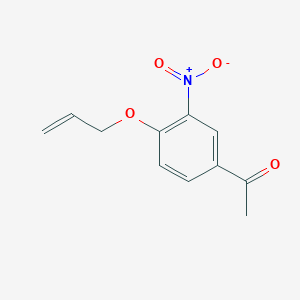
![N-[4-[[(2-chloroacetyl)amino]methyl]phenyl]-2-methylpropanamide](/img/structure/B7524672.png)
![2-amino-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanol](/img/structure/B7524685.png)

![3-[[Cyclohexyl(phenyl)methyl]amino]propanoic acid](/img/structure/B7524694.png)
